5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid
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Overview
Description
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid typically involves the following steps:
Protection of the amino group: The amino group of hexanoic acid is protected using the Fmoc group. This is achieved by reacting hexanoic acid with Fmoc chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of hexanoic acid and Fmoc chloride are reacted in industrial reactors.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Free Amino Acid: Deprotection of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions with other amino acids result in the formation of peptides.
Scientific Research Applications
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules.
Drug Development: It serves as a building block in the development of peptide-based drugs.
Material Science: The compound is used in the synthesis of peptide-based materials for various applications.
Mechanism of Action
The mechanism of action of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid: A similar compound with a different side chain.
Uniqueness
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid is unique due to its specific side chain length and structure, which makes it suitable for the synthesis of peptides with specific properties. Its stability and ease of removal under mild conditions make it a preferred choice in peptide synthesis.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14(7-6-12-20(23)24)22-21(25)26-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRUBOXPRAQATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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